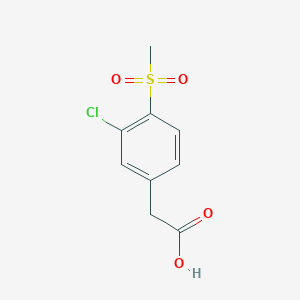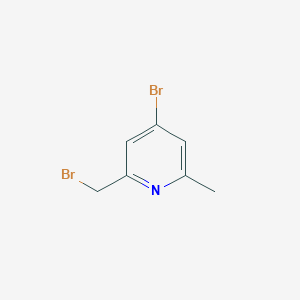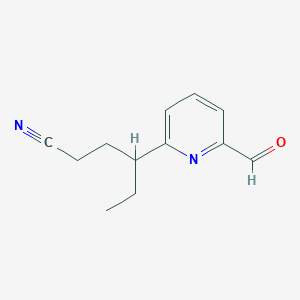
4-(6-Formylpyridin-2-yl)hexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Formylpyridin-2-yl)hexanenitrile is a chemical compound with the molecular formula C12H14N2O. It is known for its unique structure, which includes a pyridine ring substituted with a formyl group and a hexanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Formylpyridin-2-yl)hexanenitrile typically involves the reaction of 6-formylpyridine with a suitable hexanenitrile derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(6-Formylpyridin-2-yl)hexanenitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(6-carboxypyridin-2-yl)hexanenitrile.
Reduction: Formation of 4-(6-aminopyridin-2-yl)hexane.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
4-(6-Formylpyridin-2-yl)hexanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Formylpyridin-2-yl)hexanenitrile involves its interaction with specific molecular targets and pathways. The formyl group and nitrile moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in modulation of enzymatic activity, alteration of cellular pathways, and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(6-Formylpyridin-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a hexanenitrile chain.
4-(6-Formylpyridin-2-yl)butanenitrile: Similar structure but with a butanenitrile chain instead of a hexanenitrile chain.
Uniqueness
4-(6-Formylpyridin-2-yl)hexanenitrile is unique due to its specific combination of a pyridine ring with a formyl group and a hexanenitrile chain.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-(6-formylpyridin-2-yl)hexanenitrile |
InChI |
InChI=1S/C12H14N2O/c1-2-10(5-4-8-13)12-7-3-6-11(9-15)14-12/h3,6-7,9-10H,2,4-5H2,1H3 |
InChI Key |
OWBQOKCJYVOSMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC#N)C1=CC=CC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


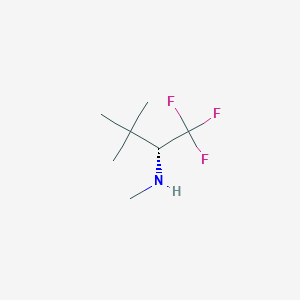

![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)

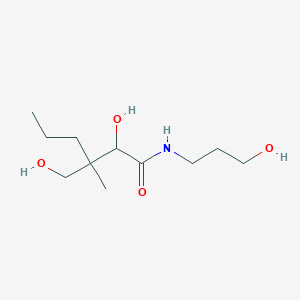

![3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13101429.png)


